XLogP3 Lipophilicity Differentiation Across 1-Alkyl Chain Homologs
The target compound (n-pentyl) exhibits a computed XLogP3 of 1.6, which is intermediate within the linear 1-alkyl-1H-imidazole-4-carboxylic acid series and distinct from the branched isopentyl isomer. The parent 1H-imidazole-4-carboxylic acid (no alkyl substituent) has an XLogP3 of -0.1 [1]. The linear homolog series shows XLogP3 values of 0.7 (propyl), 1.1 (butyl), 1.6 (pentyl), and 2.1 (hexyl), establishing a consistent increment of approximately 0.5 log units per methylene unit [1]. The branched 1-isopentyl isomer has an XLogP3 of 1.5, 0.1 log units lower than the linear pentyl despite identical molecular formula and molecular weight [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (1-pentyl, linear) |
| Comparator Or Baseline | 1-propyl: 0.7; 1-butyl: 1.1; 1-hexyl: 2.1; 1-isopentyl (branched): 1.5; Parent (no alkyl): -0.1 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. butyl; ΔXLogP3 = -0.5 vs. hexyl; ΔXLogP3 = +0.1 vs. isopentyl; ΔXLogP3 = +1.7 vs. parent |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019.06.18 release; all values from the same computational method |
Why This Matters
An XLogP3 of 1.6 places 1-pentyl-1H-imidazole-4-carboxylic acid in the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and membrane permeability per Lipinski's Rule of Five, whereas the propyl analog (0.7) may exhibit insufficient membrane partitioning and the hexyl analog (2.1) may approach solubility-limited absorption.
- [1] PubChem computed XLogP3-AA values: 1-pentyl (CID 82468397): 1.6; 1-propyl (CID 15047455): 0.7; 1-butyl (CID 45082656): 1.1; 1-hexyl (CID 106716920): 2.1; 1-isopentyl (CID 82468396): 1.5; 1H-imidazole-4-carboxylic acid (CID 14080): -0.1. All computed by XLogP3 3.0. Accessed 2026-05-13. View Source
